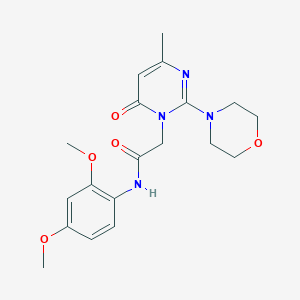

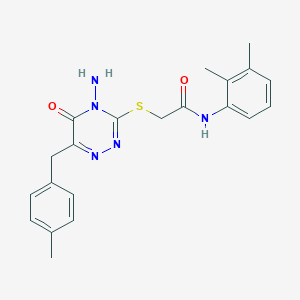

![molecular formula C27H25N3O4S2 B2492352 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 441289-92-5](/img/structure/B2492352.png)

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a compound of interest in the field of medicinal chemistry, especially for its potential in inhibiting specific pathways in cancer cells. Its structure is related to several compounds that have been explored for their anticancer activities and their interactions with various biological targets.

Synthesis Analysis

The synthesis of related quinolinyl sulfonamide compounds involves multi-step organic reactions, including palladium-catalyzed oxidative carbonylation and cyclization-alkoxycarbonylation reactions. These methodologies provide efficient pathways to construct the quinolinyl core and subsequently introduce sulfonamide and benzamide functionalities, crucial for biological activity (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, revealing critical insights into their conformation and the potential for interaction with biological targets. For instance, crystal structure analysis of quinoline derivatives has shown hydrogen bonding and π-π interactions, suggesting how these compounds might interact within biological systems (Sharma et al., 2016).

Chemical Reactions and Properties

Quinoline and thiazole derivatives undergo various chemical reactions, including electrophilic substitution and cyclization, which are pivotal for introducing diverse substituents. These reactions enhance the compounds' biological activities by altering their physicochemical properties, such as solubility and stability (Aleksandrov et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and stability, are crucial for their pharmacokinetic profiles. Analyzing these properties helps in understanding the compounds' behavior in biological systems and their potential as therapeutic agents.

Chemical Properties Analysis

The chemical properties, such as reactivity with biomolecules, metabolic stability, and the ability to cross biological barriers, are determined by the compounds' functional groups and overall structure. Studies on related compounds have shown that modifications at specific positions can significantly impact their biological activity and drug-likeness (Reis et al., 2011).

科学的研究の応用

Antimicrobial Properties

- Synthesis of Antimicrobial Agents : Novel derivatives of quinoline, including structures similar to the queried compound, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown promising results in antibacterial and antifungal activity studies (Holla et al., 2006; Özyanik et al., 2012; Mohamed et al., 2010).

Antitumor Activity

- Targeting Thioredoxin in Antitumor Applications : Quinoline derivatives have shown potential in targeting thioredoxin, a molecule involved in cancer cell proliferation, thereby exhibiting antitumor properties. This includes inhibition of thioredoxin/thioredoxin reductase signaling (Bradshaw et al., 2005).

- Modulating Apoptosis in Cancer Cells : Quinoline compounds, closely related to the queried compound, have been studied for their role in inducing apoptosis in cancer cells. They interact with cellular proteins like glutathione, modulating their antitumor effects (Chew et al., 2006).

Pharmacological Exploration

- Development of Antihyperglycemic Agents : Compounds structurally similar to the queried molecule have been synthesized and evaluated for their potential in treating hyperglycemia, demonstrating promising results in this field (Deshmukh et al., 2017).

Novel Synthetic Approaches

- Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of various heterocyclic compounds derived from quinoline, which is structurally related to the queried compound. These synthetic pathways are crucial for creating novel compounds with potential biological activities (Aleksandrov et al., 2020; Stuart et al., 1987).

Mechanistic Studies

- Investigating Reaction Mechanisms : Detailed studies have been conducted to understand the reaction mechanisms of compounds similar to the queried molecule. These investigations provide insights into the chemical behavior and potential applications of these compounds (Hamby & Bauer, 1987).

将来の方向性

The future directions in the study of compounds like “4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide” could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the interesting pharmaceutical and biological activities of similar compounds like 4-hydroxy-2-quinolones, they could continue to be valuable in drug research and development .

特性

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4S2/c1-2-34-22-13-9-19(10-14-22)24-18-35-27(28-24)29-26(31)21-11-15-23(16-12-21)36(32,33)30-17-5-7-20-6-3-4-8-25(20)30/h3-4,6,8-16,18H,2,5,7,17H2,1H3,(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWBHGDTCSNQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

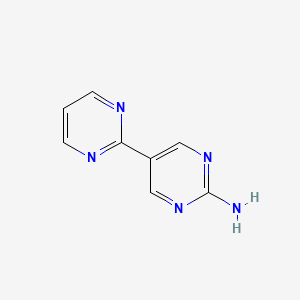

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

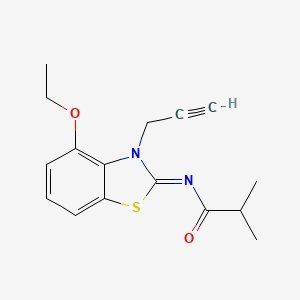

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)